(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine
Description
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a naphthalen-2-yl substituent at the 2-position (S-configuration) and an amine group at the 1-position (R-configuration). Cyclopropane rings are structurally rigid, conferring unique stereoelectronic properties that influence binding to biological targets. The naphthalene moiety enhances aromatic interactions and lipophilicity, making this compound of interest in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1R,2S)-2-naphthalen-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8,14H2/t12-,13+/m0/s1 |
InChI Key |
FLKVLOCMGKAHPS-QWHCGFSZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable naphthalene derivative. One common method includes the reaction of naphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropylamines or cyclopropanols.
Scientific Research Applications
(1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a family of cyclopropanamine derivatives with varied aromatic substituents. Notable analogs include:
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., F, Cl): Halogenated derivatives like the 3,4-difluorophenyl analog exhibit enhanced metabolic stability and receptor binding due to increased electronegativity and lipophilicity .
- Electron-Donating Groups (e.g., OCH₃): Methoxy-substituted analogs (e.g., DMPCA) show potent 5-HT2AR agonist activity, attributed to optimal spatial orientation of the ethylamine chain .
- Naphthalene vs.
Pharmacological Activity
- Serotonin Receptor Modulation: DMPCA and related analogs demonstrate that cyclopropanamines with bulky substituents (e.g., bromo-dimethoxy) exhibit high 5-HT2AR agonist potency, while smaller groups (e.g., fluoro) reduce selectivity .
- Monoamine Reuptake Inhibition: The naphthalen-2-yl analog shares structural similarities with PRC200-SS, a triple reuptake inhibitor (5-HT, NE, DA) with antidepressant-like effects in vivo .
Physicochemical Data
Biological Activity
The compound (1R,2S)-2-(Naphthalen-2-yl)cyclopropan-1-amine , also known as rac-(1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride, is a chiral cyclopropane derivative notable for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological systems, pharmacological implications, and structural characteristics.
- Molecular Formula : C13H14ClN
- Molecular Weight : 219.71 g/mol
- Structure : The compound features a cyclopropane ring substituted with a naphthalene moiety, which contributes to its unique chemical properties and potential interactions with biological macromolecules.
The biological activity of (1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors, influencing signaling pathways relevant to neuropharmacology. Its chiral nature allows for stereospecific interactions, which are crucial in pharmacodynamics and pharmacokinetics.
Potential Biological Targets
Research indicates that this compound may interact with:
- Neurotransmitter Receptors : Modulating neurotransmission and potentially affecting mood and cognitive functions.
- Receptor Systems : Influencing pathways related to neurological disorders.
Biological Activity Overview
The following table summarizes the biological activities and potential applications of (1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential influence on serotonin and dopamine receptor systems. |
| Antiproliferative Effects | Exhibits activity against various cancer cell lines (e.g., HeLa cells). |
| Antimicrobial Properties | Initial findings suggest activity against certain bacterial strains. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
-
Neuropharmacological Studies :
- A study demonstrated that compounds with similar structures exhibit significant binding affinities to neurotransmitter receptors, suggesting that (1R,2S)-2-(naphthalen-2-yl)cyclopropan-1-amine may share these properties.
- Antiproliferative Activity :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
